molecular formula C23H31FO5 B12793913 (8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one CAS No. 2820-85-1

(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one

Cat. No.: B12793913
CAS No.: 2820-85-1
M. Wt: 406.5 g/mol
InChI Key: DUZDHQGHFJXJSZ-PNTQTDCASA-N
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Description

The compound (8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’'-[1,3]dioxolan]-3(2h)-one is a complex organic molecule It belongs to the class of spiro compounds, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions using appropriate catalysts and conditions.

    Introduction of the dioxolane rings: This is achieved through reactions with diols under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopenta[a]phenanthrene core.

    Reduction: Reduction reactions can modify the dioxolane rings or the fluorinated positions.

    Substitution: Various substitution reactions can occur, especially at the fluorinated site or the methyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces. The dioxolane rings provide structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’'-[1,3]dioxolan]-3(2h)-one lies in its fluorinated structure and the presence of two dioxolane rings. These features confer unique chemical properties, such as increased stability and specific reactivity, which are not found in the similar compounds listed above.

Properties

CAS No.

2820-85-1

Molecular Formula

C23H31FO5

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H31FO5/c1-20-7-5-15(25)9-14(20)3-4-16-17(20)6-8-21(2)18(16)10-19(24)23(21)22(28-13-29-23)11-26-12-27-22/h9,16-19H,3-8,10-13H2,1-2H3/t16-,17+,18+,19+,20+,21+,22?,23-/m1/s1

InChI Key

DUZDHQGHFJXJSZ-PNTQTDCASA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]45C6(COCO6)OCO5)F)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C45C6(COCO6)OCO5)F)C

Origin of Product

United States

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